tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly calcitonin gene-related peptide (CGRP) receptor antagonists. [, ] CGRP receptor antagonists are a class of drugs being investigated for their potential in treating migraine headaches. [, ] This specific compound serves as a precursor molecule that can be further modified to achieve desired pharmacological properties. []
The mechanism of action of tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate itself is not discussed in the provided papers. As mentioned earlier, this compound is an intermediate in the synthesis of CGRP receptor antagonists. The mechanism of action for these antagonists involves blocking the binding of CGRP to its receptor. [] CGRP is a neuropeptide involved in pain transmission, particularly in migraine headaches. By blocking its action, these antagonists are believed to reduce or prevent migraine symptoms. []
The primary application of tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, based on the information provided, is its use as a key building block in the synthesis of CGRP receptor antagonists. [, ] These antagonists are being investigated as potential treatments for migraine headaches. [, ] The development of potent, orally bioavailable CGRP antagonists, like MK-0974, highlights the importance of this compound in pharmaceutical research. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6